

An In-depth Technical Guide to NHS-SS-Biotin: Properties and Applications

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Compound of Interest

Compound Name: 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid

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This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for NHS-SS-Biotin (Succinimidyl-2-(biotinamido)-ethyl-1,3'-dithiopropionate), a versatile reagent for biotinylating proteins and other molecules. This document is intended for researchers, scientists, and drug development professionals who utilize biotinylation for detection, purification, and interaction studies.

Core Chemical Properties

NHS-SS-Biotin is an amine-reactive biotinylation reagent that features a cleavable disulfide bond within its spacer arm.^{[1][2]} This allows for the removal of the biotin label under reducing conditions, a key feature for applications requiring the gentle elution of biotinylated molecules from avidin or streptavidin affinity matrices.^{[1][2]} The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines (-NH₂) on target molecules, such as the side chain of lysine residues or the N-terminus of polypeptides, to form stable amide bonds.^{[2][3]}

A water-soluble analog, Sulfo-NHS-SS-Biotin, is also available and is ideal for applications involving cell surface labeling as it does not readily permeate the cell membrane.^{[4][5]} Conversely, the standard NHS-SS-Biotin is membrane-permeable and can be used for intracellular labeling.^{[1][3]}

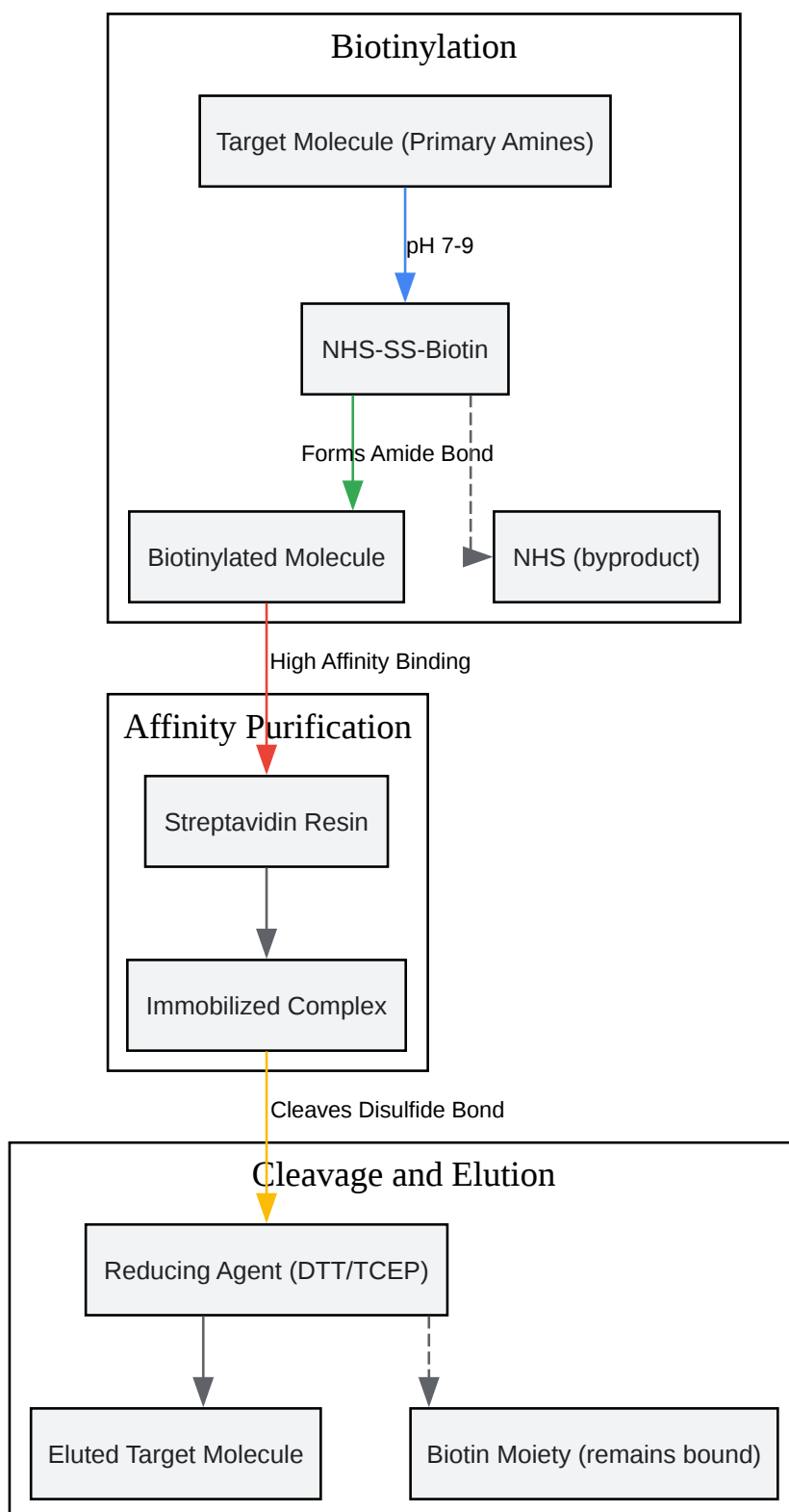
Quantitative Data Summary

The key quantitative properties of NHS-SS-Biotin and its sulfo-derivative are summarized in the table below for easy comparison.

Property	NHS-SS-Biotin	Sulfo-NHS-SS-Biotin
Alternative Names	Succinimidyl-2-(biotinamido)-ethyl-1,3'-dithiopropionate; Biotin disulfide N-hydroxysuccinimide ester	Sulfosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate
CAS Number	142439-92-7[1][6]	325143-98-4[7]
Chemical Formula	C19H28N4O6S3[1][6]	C19H27N4NaO9S4[8][9]
Molecular Weight	504.65 g/mol [1][6]	606.7 g/mol [8][9]
Spacer Arm Length	24.3 Å[1][6]	24.3 Å[2]
Solubility	Soluble in organic solvents (DMSO, DMF)[1][3]	Water-soluble (up to ~10 mM) [4][5]
Reactivity	Primary amines (-NH2)[1][2]	Primary amines (-NH2)[5][10]
Cleavability	Cleavable by reducing agents (DTT, TCEP)[1][2]	Cleavable by reducing agents (DTT, TCEP)[4][10]
Storage	Store at -20°C, protect from moisture[2][6]	Store at -20°C, protect from moisture[4][5]

Reaction Mechanism and Workflow

The fundamental workflow for using NHS-SS-Biotin involves three key stages: biotinylation of the target molecule, affinity purification using streptavidin, and finally, the cleavage and elution of the target molecule.



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Figure 1: General workflow of NHS-SS-Biotin labeling and purification.

The reaction between the NHS ester and a primary amine proceeds via nucleophilic attack, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.^[4] This reaction is most efficient at a pH between 7 and 9.^[2] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.^[2]^[4]

Experimental Protocols

Detailed methodologies for common applications of NHS-SS-Biotin are provided below. Note that specific applications may require optimization.

Protein Biotinylation in Solution

This protocol outlines the general procedure for biotinylating proteins in a solution.

Materials:

- NHS-SS-Biotin
- Anhydrous DMSO or DMF
- Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Quenching buffer (e.g., Tris or glycine)
- Desalting column or dialysis equipment

Procedure:

- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-SS-Biotin by dissolving 5 mg in 1 mL of anhydrous DMSO or DMF.^[11] The NHS-ester is susceptible to hydrolysis, so do not prepare stock solutions for storage.^[2]
- Biotinylation Reaction: Add a 10-20 fold molar excess of the NHS-SS-Biotin stock solution to the protein solution.^[6] The final volume of the organic solvent should not exceed 10% of the total reaction volume.^[6]^[11]

- Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[\[2\]](#)[\[6\]](#)
- Quenching (Optional): The reaction can be stopped by adding a quenching buffer to a final concentration of 25-50 mM.
- Purification: Remove excess, non-reacted NHS-SS-Biotin using a desalting column or by dialysis against an appropriate buffer.[\[2\]](#)[\[6\]](#)
- Storage: Store the biotinylated protein under conditions optimal for the non-biotinylated protein.[\[2\]](#)[\[4\]](#)

Cell Surface Protein Biotinylation

This protocol is for labeling proteins on the surface of intact cells using the water-soluble Sulfo-NHS-SS-Biotin.

Materials:

- Sulfo-NHS-SS-Biotin
- Ice-cold PBS (pH 8.0)
- Cell suspension (e.g., 25×10^6 cells/mL)
- Quenching solution (e.g., 25-50 mM Tris in PBS)

Procedure:

- Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[\[5\]](#)[\[12\]](#) Resuspend the cells in ice-cold PBS (pH 8.0).[\[5\]](#)
- Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving 6 mg in 1 mL of ultrapure water.[\[4\]](#)[\[5\]](#)
- Biotinylation: Add approximately 80 μ L of the 10 mM Sulfo-NHS-SS-Biotin solution per milliliter of cell suspension.[\[5\]](#)

- Incubation: Incubate the reaction for 30 minutes at room temperature with gentle agitation.[\[4\]](#)
[\[5\]](#)
- Quenching and Washing: Wash the cells three times with an ice-cold quenching solution to remove any non-reacted biotinylation reagent.[\[5\]](#)[\[11\]](#)

Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond to release the biotin tag from the labeled molecule.

Materials:

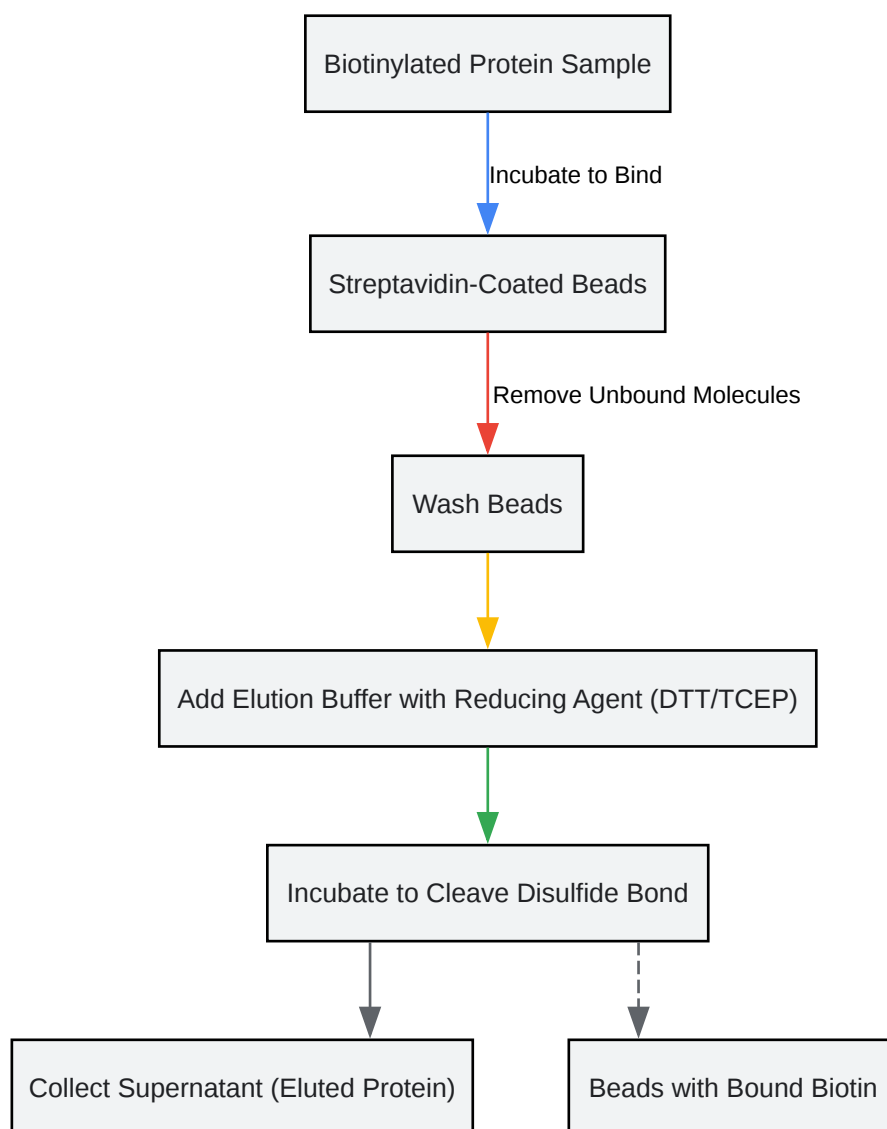
- Biotinylated sample
- Reducing agent (DTT or TCEP)

Procedure:

- Using DTT: Incubate the biotinylated sample in a solution containing 50 mM DTT.[\[6\]](#) This can be done for 2 hours at room temperature or for 30 minutes at 50°C.[\[2\]](#)[\[4\]](#)
- Using TCEP: Alternatively, add a molar excess of TCEP-HCl and incubate for 10 minutes at room temperature.[\[2\]](#) TCEP is often preferred as it is more stable and effective than DTT.[\[13\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the purification of a biotinylated protein using streptavidin affinity chromatography followed by elution via disulfide bond cleavage.



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Figure 2: Workflow for affinity purification and elution.

Determination of Biotin Incorporation

The extent of biotinylation can be quantified using the HABA (2-(4'-hydroxyazobenzene)-2-carboxylic acid) assay.^{[4][11]} This method is based on the displacement of the HABA dye from avidin by biotin, which results in a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.^{[2][4]}

This guide provides a foundational understanding of NHS-SS-Biotin and its applications. For specific experimental designs, further optimization may be necessary to achieve the desired

level of biotin incorporation and purification.

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